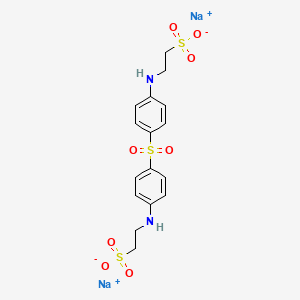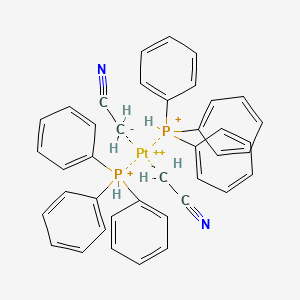![molecular formula C18H26BrNO2 B15346214 [3-(7-Ethyl-6-methyl-6-azoniabicyclo[3.2.1]octan-1-yl)phenyl] acetate;bromide CAS No. 56232-06-5](/img/structure/B15346214.png)
[3-(7-Ethyl-6-methyl-6-azoniabicyclo[3.2.1]octan-1-yl)phenyl] acetate;bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-(7-Ethyl-6-methyl-6-azoniabicyclo[321]octan-1-yl)phenyl] acetate;bromide is a complex organic compound that features a bicyclic structure with nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [3-(7-Ethyl-6-methyl-6-azoniabicyclo[3.2.1]octan-1-yl)phenyl] acetate;bromide typically involves multiple steps, starting with the construction of the bicyclic core. This can be achieved through enantioselective methods to ensure the correct stereochemistry. The reaction conditions often require the use of strong bases and specific catalysts to facilitate the formation of the desired structure.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and leaving groups.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols.
Aplicaciones Científicas De Investigación
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which [3-(7-Ethyl-6-methyl-6-azoniabicyclo[3.2.1]octan-1-yl)phenyl] acetate;bromide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to a cascade of biological responses. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
When compared to other similar compounds, [3-(7-Ethyl-6-methyl-6-azoniabicyclo[3.2.1]octan-1-yl)phenyl] acetate;bromide stands out due to its unique structure and potential applications. Some similar compounds include:
Tropane alkaloids: These compounds share a similar bicyclic structure and are known for their biological activity.
2-Azabicyclo[3.2.1]octanes:
Propiedades
Número CAS |
56232-06-5 |
|---|---|
Fórmula molecular |
C18H26BrNO2 |
Peso molecular |
368.3 g/mol |
Nombre IUPAC |
[3-(7-ethyl-6-methyl-6-azoniabicyclo[3.2.1]octan-1-yl)phenyl] acetate;bromide |
InChI |
InChI=1S/C18H25NO2.BrH/c1-4-17-18(10-6-8-15(12-18)19(17)3)14-7-5-9-16(11-14)21-13(2)20;/h5,7,9,11,15,17H,4,6,8,10,12H2,1-3H3;1H |
Clave InChI |
WDUWRSVIGBZYJX-UHFFFAOYSA-N |
SMILES canónico |
CCC1C2(CCCC(C2)[NH+]1C)C3=CC(=CC=C3)OC(=O)C.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![Benzo[b]thiophen-3(2H)-one, 4,7-dimethyl-2-(3-oxobenzo[b]thien-2(3H)-ylidene)-](/img/structure/B15346218.png)



